molecular formula C10H11F2NO2 B6168767 ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate CAS No. 1545252-78-5

ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate

Katalognummer: B6168767
CAS-Nummer: 1545252-78-5
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: AAFBPODUGYHXIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate typically involves the reaction of pyridine derivatives with fluorinated reagents. One common method includes the use of ethyl 3,3,3-trifluoropyruvate as a starting material, which undergoes a Friedel–Crafts alkylation reaction with pyridine under specific conditions . The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry: Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate is used as a building block in the synthesis of more complex fluorinated compounds.

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It can serve as a precursor for the synthesis of potential pharmaceutical agents with improved metabolic stability and bioavailability .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its fluorinated nature imparts desirable properties such as increased chemical resistance and thermal stability.

Wirkmechanismus

The mechanism of action of ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl 3,3-difluoro-3-(pyridin-3-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of two fluorine atoms provides a balance between hydrophobicity and electronic effects, making it a versatile compound in various applications .

Eigenschaften

CAS-Nummer

1545252-78-5

Molekularformel

C10H11F2NO2

Molekulargewicht

215.20 g/mol

IUPAC-Name

ethyl 3,3-difluoro-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C10H11F2NO2/c1-2-15-9(14)6-10(11,12)8-4-3-5-13-7-8/h3-5,7H,2,6H2,1H3

InChI-Schlüssel

AAFBPODUGYHXIQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(C1=CN=CC=C1)(F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.